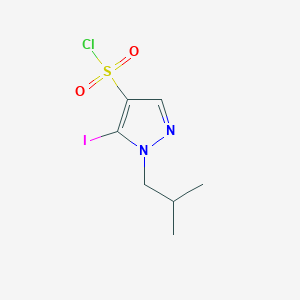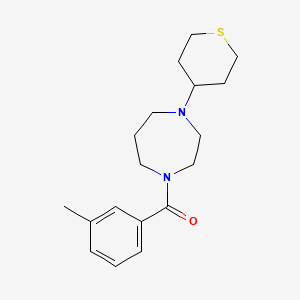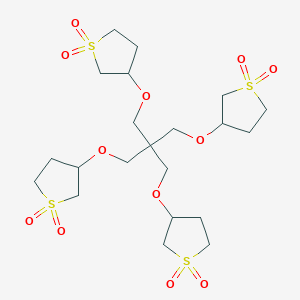
5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClIN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride typically involves the iodination of a pyrazole precursor followed by sulfonylation. One common method involves the reaction of 1-isobutyl-1H-pyrazole-4-sulfonyl chloride with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Scientific Research Applications
5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including anti-inflammatory and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride largely depends on its chemical reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies . The iodine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 5-Chloro-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- 5-Fluoro-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
5-Iodo-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the iodine atom, which can engage in specific interactions such as halogen bonding.
Properties
Molecular Formula |
C7H10ClIN2O2S |
|---|---|
Molecular Weight |
348.59 g/mol |
IUPAC Name |
5-iodo-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClIN2O2S/c1-5(2)4-11-7(9)6(3-10-11)14(8,12)13/h3,5H,4H2,1-2H3 |
InChI Key |
YNDKBWHIDZAIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)S(=O)(=O)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(7-chloro-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B12225041.png)
![4-[(4-Ethylphenoxy)methyl]benzoyl chloride](/img/structure/B12225045.png)
![N-[(2-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12225051.png)

![5-Bromo-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12225053.png)
![2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrazine](/img/structure/B12225057.png)
![4-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12225073.png)
![2-[5-(3,3-Difluorocyclobutanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12225091.png)
![6-[4-(Pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12225097.png)

![1-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12225106.png)
![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B12225108.png)

